molecular formula C9H15N B8671401 4-Azatricyclo[4.4.0.03,8]decane

4-Azatricyclo[4.4.0.03,8]decane

Cat. No. B8671401
M. Wt: 137.22 g/mol
InChI Key: QPWQUIJTKHYECM-UHFFFAOYSA-N
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Patent
US05157053

Procedure details

4-azatricyclo [4.3.1.13,8 ]undecane; 11-azabicyclo[4.4.1]undecane;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
11-azabicyclo[4.4.1]undecane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:11][CH:6]3[CH2:7][CH:8]([CH2:10][CH:3]([NH:4][CH2:5]3)C1)[CH2:9]2.C12NC(CCCC1)CCCC2>>[CH:11]12[CH2:1][CH2:9][CH:8]3[CH:10]([NH:4][CH2:5][CH:6]1[CH2:7]3)[CH2:3]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12CC3NCC(CC(C1)C3)C2
Step Two
Name
11-azabicyclo[4.4.1]undecane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12CCCCC(CCCC1)N2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C12CC3NCC2CC3CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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